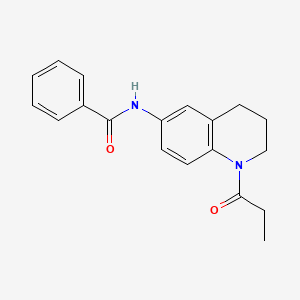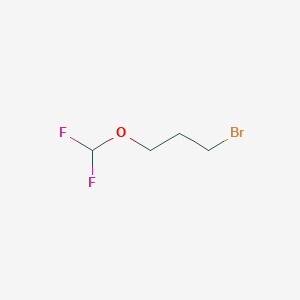
1-Bromo-3-(difluoromethoxy)propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Bromo-3-(difluoromethoxy)propane” is a chemical compound with the molecular formula C4H7BrF2O . It has a molecular weight of 189 .
Molecular Structure Analysis
The InChI code for “1-Bromo-3-(difluoromethoxy)propane” is 1S/C4H7BrF2O/c5-2-1-3-8-4(6)7/h4H,1-3H2 . This code provides a unique identifier for the molecular structure of the compound.Scientific Research Applications
Ozone Formation Potential
1-Bromo-3-(difluoromethoxy)propane, as a variant of 1-Bromo-propane, is noted for its unique smog formation chemistry, especially due to the presence of bromine. In studies, it initially shows faster ozone build-up compared to ethane but then exhibits unusual behavior where secondary products containing bromine may destroy ozone. This suggests a net negative reactivity for ozone formation, making it less reactive toward peak ozone formation than ethane (Whitten et al., 2003).
Downstream Processing of Biologically Produced Chemicals
Although not directly studying 1-Bromo-3-(difluoromethoxy)propane, research on similar compounds like 1,3-Propanediol shows the complexity of separating such diols from fermentation broth. This highlights the challenges in downstream processing and purification in microbial production, which could be relevant for similar compounds (Xiu & Zeng, 2008).
Quantum Chemistry Studies
Research on similar bromine-containing compounds like 1,3-dibromo-2,2-bis(bromomethyl)propane provides insights into the molecular structure and reactivity. Such studies, often using quantum chemistry software, help in understanding the chemical behavior and potential applications of related bromine compounds (Peng Yong-l, 2014).
Synthesis of Radiopharmaceuticals
The synthesis processes of compounds like N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane, involving steps like fluorination and distillation, demonstrate the complex procedures needed to create specific radiopharmaceuticals. These processes could be similar for other fluorine-containing compounds like 1-Bromo-3-(difluoromethoxy)propane (Klok et al., 2006).
Use in Chemical Synthesis
The study of compounds like 3-Bromo-1,1,1-trifluoroacetone shows the utility of bromine and fluorine-containing compounds as building blocks in chemical synthesis. They are used in creating various heterocycles and aliphatic compounds, indicating potential applications for 1-Bromo-3-(difluoromethoxy)propane in similar synthetic pathways (Lui et al., 1998).
Polymerization and Material Science
The study on homopolymers of compounds like 3-difluoroaminomethyl-3-methyloxetane, synthesized via cationic ring-opening polymerization, could be relevant to the research on 1-Bromo-3-(difluoromethoxy)propane, as it shows potential applications in material science, specifically in the development of energetic binders for propellants and explosives (Li et al., 2014).
Reactivity Studies
Research on the reactivity of similar brominated compounds can provide insights into the chemical behavior of 1-Bromo-3-(difluoromethoxy)propane. Studies like the reactivity of 3-bromo-2-trimethylsilyl-1-propene towards electrophiles can inform about potential reaction pathways and synthesis techniques (Knockel & Normant, 1984).
Groundwater Remediation
Investigations on enhancing biodegradation of compounds like 1,2-dibromoethane using gases like ethane or propane, and inorganic nutrients in groundwater, could be pertinent to understanding how similar compounds such as 1-Bromo-3-(difluoromethoxy)propane might behave in environmental remediation scenarios (Hatzinger et al., 2015).
Safety And Hazards
Safety data sheets recommend avoiding breathing mist, gas, or vapors of “1-Bromo-3-(difluoromethoxy)propane”. It’s also advised to avoid contact with skin and eyes, and to use personal protective equipment. The compound should be handled only in a well-ventilated area and all sources of ignition should be removed .
properties
IUPAC Name |
1-bromo-3-(difluoromethoxy)propane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrF2O/c5-2-1-3-8-4(6)7/h4H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEJOVOFUKYLJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC(F)F)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-(difluoromethoxy)propane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(2-Chloro-6-ethylpyridine-4-carbonyl)pyrrolidin-3-yl] N,N-dimethylcarbamate](/img/structure/B2772723.png)
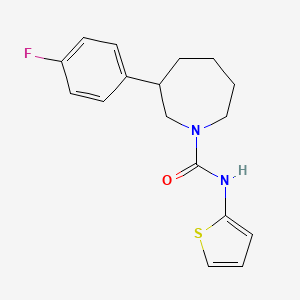
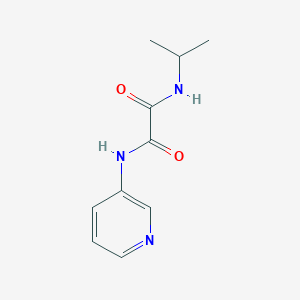
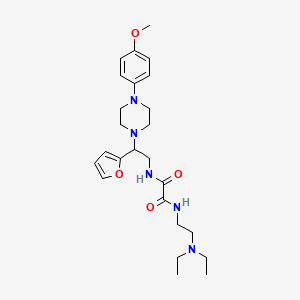
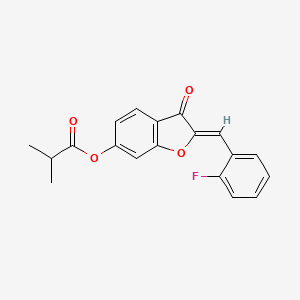
![5-(Quinolin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2772731.png)
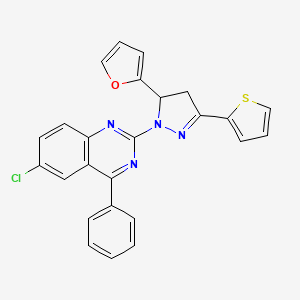
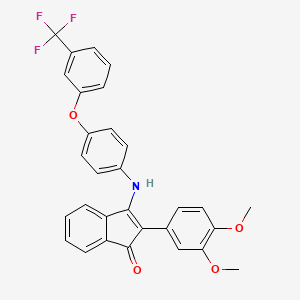
![4-(Thiolan-3-yloxy)pyrazolo[1,5-a]pyrazine](/img/structure/B2772737.png)
![N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2772738.png)
![N-(2-chloro-4-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2772739.png)
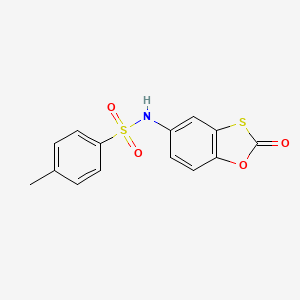
![8-chloro-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2772741.png)
